molecular formula C12H19ClN2 B565276 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride CAS No. 1217250-37-7

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride

Cat. No. B565276
CAS RN: 1217250-37-7
M. Wt: 226.748
InChI Key: WUXQRYHIKCHQES-VHPXAQPISA-N
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Description

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is classified as a designer drug and is often used in laboratory experiments to study its effects on the human body.

Mechanism of Action

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride acts as a cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways that lead to the observed physiological effects of the compound.
Biochemical and Physiological Effects:
4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride has been shown to have a variety of biochemical and physiological effects on the human body. These include increased heart rate, decreased blood pressure, and altered body temperature. It has also been shown to have effects on the immune system, with studies indicating that it can modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride in laboratory experiments is its potency and selectivity for cannabinoid receptors. This makes it an ideal compound for studying the effects of cannabinoid receptor activation on various physiological processes. However, one limitation of using 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride is its potential for abuse and misuse, which can lead to ethical concerns in research studies.

Future Directions

There are several future directions for research on 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective and potent cannabinoid receptor agonists that can be used for therapeutic purposes. Additionally, further studies are needed to elucidate the long-term effects of 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride on the human body and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-methyl-2-nitrobenzoyl chloride in the presence of a base. The resulting product is then reduced with tin (II) chloride to yield 4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride.

Scientific Research Applications

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride has been studied extensively in the scientific community for its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

(E)-1-N,2-N-dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-9-5-7-11(8-6-9)12(14-4)10(2)13-3;/h5-8,13-14H,1-4H3;1H/b12-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXQRYHIKCHQES-VHPXAQPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C)NC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(/C)\NC)/NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858070
Record name (1E)-N~1~,N~2~-Dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1',2'-methylamino-trans-2'-methylstyrene Hydrochloride

CAS RN

1217250-37-7
Record name (1E)-N~1~,N~2~-Dimethyl-1-(4-methylphenyl)prop-1-ene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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